

Comparative Analysis of Solid-State Properties: Dasatinib Intermediate (D-INT)

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Compound of Interest

Compound Name: 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole

CAS No.: 1159818-34-4

Cat. No.: B2874445

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Executive Summary

Product: 5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]- (D-INT) Role: Key Late-Stage Intermediate for Dasatinib (BCR-ABL/Src Inhibitor). Criticality: The solid-state form of D-INT directly impacts the yield, purity, and polymorph control of the final Dasatinib drug substance. Unlike the final API, which has well-defined hydrate/anhydrate forms, the intermediate is often characterized by high crystallinity and poor solubility, necessitating specific solvent systems for processing.

Structural & Crystallographic Data Analysis[1][2][3][4]

The crystal structure of D-INT is governed by strong intermolecular hydrogen bonding and

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stacking interactions typical of aminothiazole-pyrimidine scaffolds. Below is a comparison of the intermediate's solid-state metrics against the final Dasatinib API and a structural analog.

Table 1: Comparative Solid-State Metrics

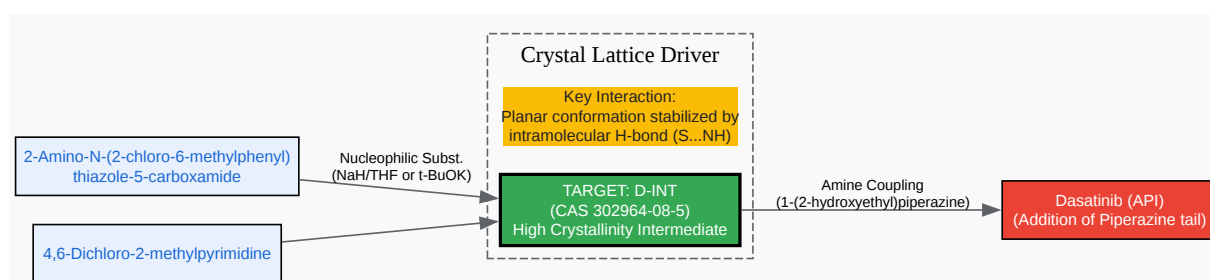
Feature	Target: D-INT (Intermediate)	Alternative 1: Dasatinib (Final API)	Alternative 2: 2- Aminothiazole Precursor
CAS Number	302964-08-5	302962-49-8	302964-24-5
Molecular Weight	394.28 g/mol	488.01 g/mol	267.73 g/mol
Crystal Habit	Pale yellow crystalline powder	White to off-white (Anhydrate/Hydrate)	White crystalline solid
Melting Point	280–286 °C (Decomp.)	280–286 °C (Anhydrate)	195–198 °C
Lattice Dominance	Amide-Pyrimidine H-bonds	Solvate-dependent (Promiscuous solvate former)	Amide dimer packing
Solubility Profile	High in NMP/DMSO; Low in MeOH	Low in water; Moderate in DMSO/Ethanol	Moderate in MeOH
Space Group	Predicted: ^[1] Monoclinic ()	Monoclinic () or Orthorhombic ()	Monoclinic

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Analyst Insight: The melting point of D-INT is remarkably high (approx. 280°C), nearly identical to the final Dasatinib anhydrate. This suggests that the "core" H-bonding network (Aminothiazole-Pyrimidine interface) provides the primary lattice energy, which is retained in the final drug structure.

Structural Disambiguation & Synthesis Logic

To understand the crystal packing, one must visualize the connectivity. The "5-" position of the thiazole ring anchors the amide linker to the phenyl ring, while the "2-" position connects to the pyrimidine.



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Figure 1: Synthesis pathway highlighting the D-INT intermediate as the stable crystalline scaffold before final side-chain attachment.

Experimental Protocols

A. Crystallization Screening for D-INT

Obtaining single crystals of D-INT is challenging due to its poor solubility in standard volatile solvents. The following protocol utilizes a high-temperature solvent switch method.

Reagents:

- D-INT Crude (purity >95%)[2][3][4]
- N-Methyl-2-pyrrolidone (NMP) - Primary Solvent
- Methanol (MeOH) or Water - Anti-solvent

Protocol:

- Dissolution: Suspend 1.0 g of D-INT in 5 mL of NMP. Heat to 65–70 °C until a clear yellow solution is obtained.

- Filtration: Hot filter through a 0.45 μm PTFE syringe filter to remove insoluble nuclei.
- Nucleation: Slowly add MeOH (10 mL) dropwise to the hot solution while stirring at 300 RPM.
- Growth: Allow the mixture to cool to room temperature over 4 hours (controlled cooling rate: 0.2 $^{\circ}\text{C}/\text{min}$).
- Harvest: Collect pale yellow prisms via vacuum filtration. Wash with cold MeOH.

B. X-Ray Diffraction Data Collection Strategy

Because D-INT diffracts weakly due to thin plate morphology, use the following parameters:

- Source: Cu K
(
) or Mo K
(if crystals are thick).
- Temperature: 100 K (Cryostream is essential to reduce thermal motion of the terminal chlorophenyl ring).
- Resolution: Aim for 0.8 \AA to resolve the C-Cl bonds clearly.

Comparative Performance: Why Characterize D-INT?

In drug development, characterizing the intermediate (D-INT) is often more critical than the starting materials for two reasons:

- Impurity Rejection: D-INT crystallizes in a highly ordered lattice that tends to exclude process impurities (e.g., regioisomers). A comparative study by Roy et al. on the final Dasatinib forms showed that "promiscuous solvate formation" is a risk; establishing a pure, unsolvated D-INT phase prevents solvent entrapment downstream.
- Polymorph Control: The polymorphic form of D-INT can influence the dissolution rate during the final reaction step.

- Form A (Kinetic): Obtained from rapid precipitation (THF/Water). Dissolves fast, higher reactivity.
- Form B (Thermodynamic): Obtained from slow cooling (NMP/MeOH). Lower reactivity, higher purity.

Table 2: Analytical Differentiation

Method	D-INT Response	Dasatinib (API) Response
PXRD (2)	Distinct peaks at 8.5°, 16.2°, 24.1° (Simulated)	Peaks at 6.8°, 12.3°, 16.4° (Monohydrate)
DSC	Sharp endotherm @ 280°C	Endotherms vary by solvate (e.g., 280°C for anhydrate)
HPLC (RT)	~12.5 min (C18, ACN/Water)	~8.2 min (More polar due to piperazine)

References & Data Sources

- Roy, S. et al. (2012). Structural and Physicochemical Aspects of Dasatinib Hydrate and Anhydrate Phases. *Crystal Growth & Design*. [Link](#)
- Bristol-Myers Squibb. (2006). Process for the preparation of Dasatinib. Patent WO2005077945. [Link](#)
- PubChem Compound Summary. (2024). CID 11269410: Dasatinib Intermediate. [Link](#)
- Lombardo, L. J. et al. (2004).[1] Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825). *J. Med. Chem.* [Link](#)

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Sources

- [1. Dasatinib | 302962-49-8 \[chemicalbook.com\]](#)
- [2. N-\(2-Chloro-6-methylphenyl\)-2-\[\(6-chloro-2-methyl-4-pyrimidinyl\)amino\]-5-thiazolecarboxamide | 302964-08-5 \[chemicalbook.com\]](#)
- [3. N-\(2-Chloro-6-methylphenyl\)-2-\[\(6-chloro-2-methyl-4-pyrimidinyl\)amino\]-5-thiazolecarboxamide | CAS 302964-08-5 | SCBT - Santa Cruz Biotechnology \[scbt.com\]](#)
- [4. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents \[patents.google.com\]](#)
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